molecular formula C11H11F3N2O3 B2356771 2-Morpholin-4-yl-5-(trifluoromethyl)pyridine-3-carboxylic acid CAS No. 2070855-99-9

2-Morpholin-4-yl-5-(trifluoromethyl)pyridine-3-carboxylic acid

Cat. No.: B2356771
CAS No.: 2070855-99-9
M. Wt: 276.215
InChI Key: UTGDLKWVWBLKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholin-4-yl-5-(trifluoromethyl)pyridine-3-carboxylic acid is a pyridine derivative featuring three key substituents:

  • A morpholin-4-yl group at position 2, contributing hydrogen-bonding capacity and solubility in polar solvents.
  • A trifluoromethyl (-CF₃) group at position 5, imparting electron-withdrawing effects and metabolic stability.
  • A carboxylic acid (-COOH) group at position 3, enabling salt formation and interactions with biological targets.

This compound’s structural uniqueness lies in the synergistic interplay of these groups, making it a candidate for pharmaceutical and agrochemical applications. Below, we compare it with structurally related pyridinecarboxylic acid derivatives.

Properties

IUPAC Name

2-morpholin-4-yl-5-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c12-11(13,14)7-5-8(10(17)18)9(15-6-7)16-1-3-19-4-2-16/h5-6H,1-4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGDLKWVWBLKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorine/Fluorine Exchange and Sequential Functionalization

The chlorine/fluorine exchange method, widely employed for trifluoromethylpyridine (TFMP) synthesis, serves as a foundational approach for introducing the trifluoromethyl group. As detailed in, vapor-phase fluorination of chlorinated pyridine precursors using iron fluoride catalysts at >300°C enables efficient CF$$_3$$ group installation. For example, 2-chloro-5-(trichloromethyl)pyridine undergoes fluorination to yield 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) in 60–80% yield (Table 1,).

Carboxylic Acid Group Installation

Oxidation of a methyl group at the 3-position completes the synthesis. Using KMnO$$4$$ or RuO$$4$$ under acidic conditions converts 3-methyl to 3-carboxylic acid. Yields for this step typically range from 70–90%, depending on the oxidizing agent and temperature (Table 2,).

Key Data:
Step Substrate Conditions Yield (%)
Trifluoromethylation 2-Chloro-5-(trichloromethyl)pyridine Cl$$2$$/FeF$$3$$, 320°C 75
Morpholine addition 2-Chloro-5-(trifluoromethyl)pyridine Morpholine, K$$2$$CO$$3$$, DMF, 90°C 87
Oxidation 3-Methylpyridine derivative KMnO$$4$$, H$$2$$SO$$_4$$, 60°C 82

Cyclocondensation of Trifluoromethyl-Containing Building Blocks

Cyclocondensation reactions construct the pyridine core from trifluoromethyl-enriched precursors, streamlining the synthesis. Ethyl 2,2,2-trifluoroacetate and related building blocks undergo Hantzsch-like reactions with enamines or β-keto esters to form TFMP derivatives (Section 2.2,).

Pyridine Ring Formation

Reacting ethyl 4,4,4-trifluoro-3-oxobutanoate with ammonium acetate and a diketone in acetic acid at reflux yields 5-(trifluoromethyl)pyridine-3-carboxylate esters. Subsequent hydrolysis with NaOH affords the carboxylic acid (70–80% yield,).

Late-Stage Morpholine Functionalization

Post-cyclocondensation, the morpholine group is introduced via palladium-catalyzed coupling. For example, Suzuki-Miyaura coupling of a boronic ester with 2-bromo-5-(trifluoromethyl)pyridine-3-carboxylic acid, followed by Buchwald-Hartwig amination, achieves the target compound in 65% overall yield (Scheme 3,).

Key Data:
Intermediate Reaction Partners Catalyst System Yield (%)
Ethyl 5-(trifluoromethyl)pyridine-3-carboxylate NH$$_4$$OAc, acetylacetone AcOH, reflux 78
2-Bromo-5-(trifluoromethyl)pyridine-3-carboxylic acid Morpholine, Pd(OAc)$$_2$$ Xantphos, Cs$$2$$CO$$3$$ 73

Stepwise Functionalization of Preformed Pyridine Intermediates

This modular approach builds the pyridine scaffold first, followed by sequential trifluoromethylation, morpholine addition, and carboxylation.

Trifluoromethylation via Cross-Coupling

Copper-mediated trifluoromethylation of 2,5-dibromopyridine-3-carboxylic acid using CF$$_3$$Cu generates 5-(trifluoromethyl)-2-bromopyridine-3-carboxylic acid. Optimized conditions (DMF, 110°C, 12 h) provide 68% yield (Table 3,).

Morpholine Installation and Final Modifications

The bromine at the 2-position undergoes SNAr with morpholine in DMSO at 120°C, achieving quantitative conversion. Final purification via recrystallization from ethanol/water affords the target compound in 95% purity (Scheme 4,).

One-Pot Multicomponent Reactions

Recent advances leverage one-pot strategies to reduce isolation steps. A three-component reaction combining ethyl trifluoroacetoacetate, morpholine, and a pyridine carbaldehyde derivative under oxidative conditions (O$$2$$, Cu(OAc)$$2$$) constructs the target molecule in 55% yield (Table 4,).

Mechanistic Insights

The reaction proceeds via enamine formation between morpholine and the aldehyde, followed by cyclocondensation with the trifluoroacetoacetate. Oxidative dehydrogenation with molecular oxygen aromatizes the intermediate, while in situ oxidation of a hydroxymethyl group yields the carboxylic acid (Figure 4,).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Overall Yield (%)
Chlorine/Fluorine Exchange High trifluoromethylation efficiency Multi-step, high-temperature conditions 62
Cyclocondensation Streamlined pyridine formation Limited substrate scope 71
Stepwise Functionalization Modular, high purity Costly catalysts (Pd, Cu) 68
One-Pot Multicomponent Reduced isolation steps Moderate yields 55

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-5-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of the trifluoromethyl group or reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or amines depending on the extent of reduction.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : The compound serves as a critical building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research. It can be utilized to create derivatives that exhibit enhanced biological activities or improved material properties .

2. Biology

  • Biological Activity Studies : Research indicates that this compound may possess antimicrobial and anticancer properties. Its structural features enhance its interaction with biological targets, making it a candidate for further exploration in drug development.

3. Medicine

  • Potential Drug Candidate : Ongoing studies are investigating the compound's role as an enzyme inhibitor and its efficacy against various diseases. Initial results suggest it may inhibit specific enzymes related to cancer pathways .

4. Industry

  • Material Development : The compound is being explored for the development of new materials that exhibit improved thermal stability and resistance to degradation, which can be beneficial in various industrial applications .

Table 1: Biological Activities of 2-Morpholin-4-yl-5-(trifluoromethyl)pyridine-3-carboxylic acid

Activity TypeTarget/OrganismIC50/EC50 ValuesReference
AntimicrobialE. coli15 µM
AnticancerHuman breast cancer cells25 µM
Enzyme InhibitionTRPV1 receptor30 nM

Table 2: Structure-Activity Relationship (SAR)

Compound VariantModificationsBiological ActivityReference
Base CompoundNoneStandard activity
Variant AAddition of methyl groupIncreased potency
Variant BTrifluoromethyl substitutionEnhanced solubility

Case Studies

Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of various derivatives, this compound was tested against several human cancer cell lines. The results indicated significant inhibition of cell growth with IC50 values ranging from 20 to 30 µM depending on the specific cell line, demonstrating promising anticancer properties .

Case Study 2: Enzyme Inhibition Profile
The compound was also assessed for its ability to inhibit TRPV1 receptors, which are implicated in pain signaling pathways. The inhibition constant (IC50) was determined to be approximately 30 nM, suggesting high potency as a TRPV1 antagonist. This activity could have implications in pain management therapies .

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-5-(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for its target, while the morpholine group can improve its solubility and bioavailability .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituent Positions Molecular Formula Molecular Weight CAS Number Key Features
2-Morpholin-4-yl-5-(trifluoromethyl)pyridine-3-carboxylic acid 2: Morpholine; 3: COOH; 5: -CF₃ C₁₂H₁₁F₃N₂O₃ 288.22 Not provided High polarity, strong H-bonding potential
3-(Morpholin-4-yl)-5-(trifluoromethyl)pyridine-2-carboxylic acid 2: COOH; 3: Morpholine; 5: -CF₃ C₁₁H₁₁F₃N₂O₃ 276.21 1980040-34-3 Altered substitution pattern reduces steric bulk
6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid 3: COOH; 5: -CF₃; 6: Cl C₇H₃ClF₃NO₂ 225.56 1110782-41-6 Increased lipophilicity, Cl as leaving group
5-(Trifluoromethyl)pyridine-3-carboxylic acid 3: COOH; 5: -CF₃ C₇H₄F₃NO₂ 191.11 590371-38-3 Simpler structure, lower molecular weight
6-Methoxy-5-(trifluoromethyl)nicotinic acid 3: COOH; 5: -CF₃; 6: OCH₃ C₈H₆F₃NO₃ 221.13 1211578-10-7 Methoxy enhances H-bonding and solubility
5-Methyl-2-(trifluoromethyl)pyridine-3-carboxylic acid 2: -CF₃; 3: COOH; 5: CH₃ C₈H₆F₃NO₂ 205.14 EN300-3038907 Methyl increases steric hindrance

Electronic and Steric Effects

  • Morpholine vs. Halogen/Other Groups: The morpholine group in the target compound enhances solubility and H-bonding compared to chlorine () or methoxy () substituents. Morpholine’s nitrogen and oxygen atoms facilitate interactions with enzymes or receptors, as seen in drug candidates like imidazopyridines ().
  • Trifluoromethyl (-CF₃) Positioning :

    • At position 5 (target compound), the -CF₃ group exerts strong electron-withdrawing effects on the carboxylic acid (position 3), lowering its pKa (~2.5–3.0 estimated) compared to analogues with -CF₃ at position 2 (e.g., , pKa ~3.5–4.0) .

Biological Activity

2-Morpholin-4-yl-5-(trifluoromethyl)pyridine-3-carboxylic acid, with the CAS number 2070855-99-9, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyridine ring substituted with a morpholine group and a trifluoromethyl group. The molecular formula is C11H11F3N2O3C_{11}H_{11}F_3N_2O_3 with a molecular weight of 276.21 g/mol.

PropertyValue
Molecular FormulaC₁₁H₁₁F₃N₂O₃
Molecular Weight276.21 g/mol
CAS Number2070855-99-9
Boiling PointNot available

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways such as cell proliferation and apoptosis. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to improved bioavailability.

Inhibition Studies

Recent studies have shown that compounds containing the trifluoromethyl group exhibit enhanced potency against certain kinases. For instance, structural modifications around the pyridine core have been linked to increased inhibitory activity against ATP-binding sites in various kinases, suggesting potential applications in cancer therapy.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the morpholine and pyridine moieties can significantly affect the biological activity of the compound. Substituents on the pyridine ring can alter binding affinity and selectivity towards specific targets.

Case Study: Kinase Inhibition

A notable case study involved evaluating the compound's effectiveness as an inhibitor of specific kinases associated with cancer proliferation. The compound demonstrated promising IC50 values in cellular assays, indicating its potential as a lead compound for further development.

Table 2: Inhibition Data

Target KinaseIC50 Value (nM)Reference
T315I Kinase471
CDK48
DPP-4Not specified

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable bioavailability profiles, although specific metrics such as half-life and clearance rates remain to be fully characterized.

Q & A

Basic Research Question

  • HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted morpholine or trifluoromethyl precursors) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for storage conditions (e.g., decomposition above 200°C) .
  • Karl Fischer Titration : Monitor hygroscopicity, as carboxylic acids may absorb moisture, affecting reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.